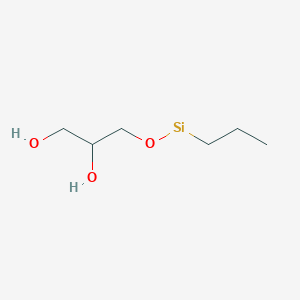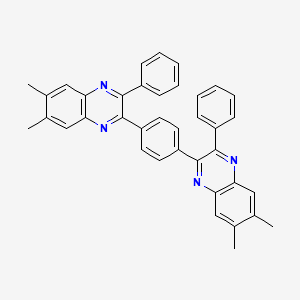
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves multiple steps, starting with the protection of the amino groups on the lysine molecule. This is followed by the coupling of the glycyl group to the lysine backbone using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N 2-(4-bromobenzyl)-N-propylalaninamide .
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-(2-furylmethyl)-N 2-(2-methoxybenzyl)glycinamide .
- N-(5-Chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl-N-butyl-N 2-(3-methoxybenzyl)alaninamide .
Uniqueness
N-(2-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific combination of methoxyphenyl and methylphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918436-18-7 |
|---|---|
Molecular Formula |
C22H30N4O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-(2-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-10-12-17(13-11-16)25-22(28)19(8-5-6-14-23)26-21(27)15-24-18-7-3-4-9-20(18)29-2/h3-4,7,9-13,19,24H,5-6,8,14-15,23H2,1-2H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
InChI Key |
VLEOJXKUZIHZRV-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, bis[2,6-bis(trifluoromethyl)phenyl]difluoro-](/img/structure/B12609732.png)
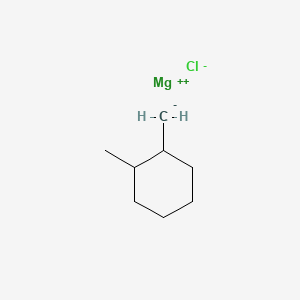
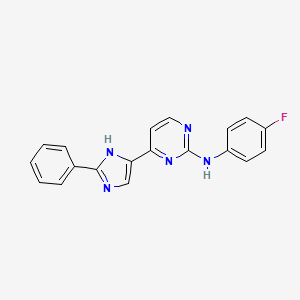
![2,4-Bis[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12609748.png)
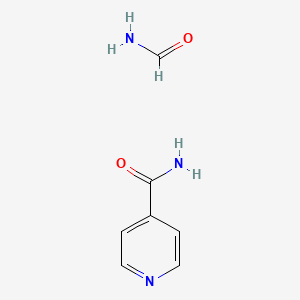
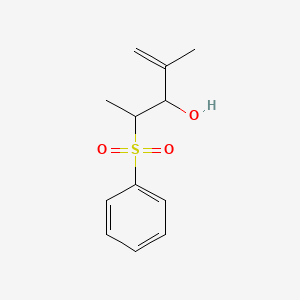
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

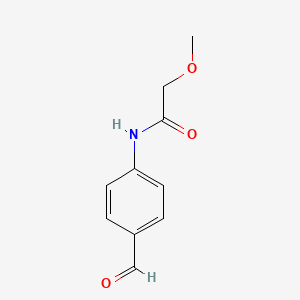
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
